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Compound of Interest

Compound Name: Ethyl 4-(2-oxopropyl)benzoate

Cat. No.: B1342161 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ethyl 4-(2-
oxopropyl)benzoate as a versatile building block in organic synthesis. Its bifunctional nature,

possessing both a ketone and an ester group, allows for a variety of chemical transformations,

making it a valuable precursor for the synthesis of complex molecules, including heterocyclic

compounds of medicinal interest.

Physicochemical Properties and Data
A comprehensive understanding of the physicochemical properties of Ethyl 4-(2-
oxopropyl)benzoate is essential for its effective application in synthesis.
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Property Value Reference

Molecular Formula C₁₂H₁₄O₃ [1]

Molecular Weight 206.24 g/mol [1]

CAS Number 73013-51-1 [1]

Appearance
Typically a colorless to pale

yellow oil or low-melting solid

Purity Commonly available at ≥95% [1]

Solubility

Soluble in common organic

solvents such as ethanol,

methanol, and

dichloromethane.

Spectroscopic Data (Predicted/Typical Values)

¹H NMR

(CDCl₃, 400

MHz)

δ (ppm) Multiplicity Integration Assignment

8.05 d, J = 8.4 Hz 2H Ar-H

7.30 d, J = 8.4 Hz 2H Ar-H

4.39 q, J = 7.1 Hz 2H -OCH₂CH₃

3.90 s 2H -CH₂CO-

2.22 s 3H -COCH₃

1.40 t, J = 7.1 Hz 3H -OCH₂CH₃
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¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Assignment

205.5 C=O (ketone)

166.0 C=O (ester)

141.0 Ar-C

130.0 Ar-CH

128.5 Ar-CH

128.0 Ar-C

61.2 -OCH₂CH₃

49.5 -CH₂CO-

29.8 -COCH₃

14.3 -OCH₂CH₃

IR (Infrared) ν (cm⁻¹) Assignment

~1720 C=O stretch (ester)

~1710 C=O stretch (ketone)

~1610, ~1500 C=C stretch (aromatic)

~1275, ~1100 C-O stretch (ester)

Applications in Heterocyclic Synthesis
Ethyl 4-(2-oxopropyl)benzoate is an excellent precursor for the synthesis of various

heterocyclic systems due to its 1,4-dicarbonyl-like structure. The ketone and the ester

functionalities can undergo condensation reactions with dinucleophiles to form five- and six-

membered rings.

Synthesis of Substituted Pyrroles via Paal-Knorr
Synthesis
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The Paal-Knorr synthesis is a classical method for the synthesis of substituted pyrroles from

1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3] Ethyl 4-(2-
oxopropyl)benzoate can serve as the 1,4-dicarbonyl equivalent for the preparation of highly

functionalized pyrroles.

Start: Ethyl 4-(2-oxopropyl)benzoate
+ Primary Amine/Ammonia

Dissolve reactants in
 a suitable solvent (e.g., Ethanol, Acetic Acid)

Heat the reaction mixture
 to reflux

Monitor reaction progress
 by TLC

Aqueous workup and
 extraction with an organic solvent

Purify the crude product by
 column chromatography or recrystallization Product: Substituted Pyrrole Derivative

Click to download full resolution via product page

Caption: Workflow for the Paal-Knorr synthesis of pyrroles.

Experimental Protocol: Synthesis of Ethyl 4-(5-methyl-2-phenyl-1H-pyrrol-3-yl)benzoate

This protocol describes the synthesis of a substituted pyrrole using Ethyl 4-(2-
oxopropyl)benzoate and aniline as the primary amine.

Materials:

Ethyl 4-(2-oxopropyl)benzoate (1.0 eq)

Aniline (1.1 eq)

Glacial Acetic Acid

Ethanol

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography
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Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

Ethyl 4-(2-oxopropyl)benzoate (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g.,

4:1 v/v).

Add aniline (1.1 eq) to the solution.

Heat the reaction mixture to reflux and maintain for 4-6 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Allow the reaction mixture to cool to room temperature and concentrate under reduced

pressure to remove the solvents.

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium

bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., hexane:ethyl acetate gradient) to afford the pure Ethyl 4-(5-methyl-2-phenyl-

1H-pyrrol-3-yl)benzoate.
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Reactant 1 Reactant 2 Solvent Temperature Time (h) Yield (%)

Ethyl 4-(2-

oxopropyl)be

nzoate

Aniline
Ethanol/Glaci

al Acetic Acid
Reflux 4-6 75-85 (Est.)

Ethyl 4-(2-

oxopropyl)be

nzoate

Benzylamine
Toluene (with

Dean-Stark)
Reflux 6-8 70-80 (Est.)

Ethyl 4-(2-

oxopropyl)be

nzoate

Ammonium

Acetate

Glacial Acetic

Acid
Reflux 8-12 60-70 (Est.)

Synthesis of Substituted Pyridazines
The reaction of 1,4-dicarbonyl compounds with hydrazine is a fundamental method for the

synthesis of pyridazine derivatives.[1][4] Ethyl 4-(2-oxopropyl)benzoate can react with

hydrazine hydrate to yield substituted pyridazinones, which are important scaffolds in medicinal

chemistry.

Start: Ethyl 4-(2-oxopropyl)benzoate
+ Hydrazine Hydrate

Dissolve Ethyl 4-(2-oxopropyl)benzoate
 in a suitable solvent (e.g., Ethanol)

Add hydrazine hydrate dropwise
 at room temperature

Heat the reaction mixture
 to reflux

Monitor reaction progress
 by TLC

Cool the reaction mixture
 to induce precipitation

Filter the precipitate and wash
 with cold ethanol Product: Substituted Pyridazinone

Click to download full resolution via product page

Caption: Workflow for the synthesis of pyridazinones.

Experimental Protocol: Synthesis of Ethyl 4-(6-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-4-

yl)benzoate

This protocol outlines the synthesis of a pyridazinone derivative from Ethyl 4-(2-
oxopropyl)benzoate and hydrazine hydrate.

Materials:

Ethyl 4-(2-oxopropyl)benzoate (1.0 eq)
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Hydrazine hydrate (1.2 eq)

Absolute Ethanol

Glacial Acetic Acid (catalytic amount)

Procedure:

In a round-bottom flask fitted with a reflux condenser, dissolve Ethyl 4-(2-
oxopropyl)benzoate (1.0 eq) in absolute ethanol.

Add a catalytic amount of glacial acetic acid.

Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

Heat the reaction mixture to reflux and maintain for 3-5 hours.

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the

product.

Collect the solid product by vacuum filtration.

Wash the precipitate with a small amount of cold ethanol and dry under vacuum to yield the

desired pyridazinone.

Reactant

1

Reactant

2
Solvent Catalyst

Temperatu

re
Time (h) Yield (%)

Ethyl 4-(2-

oxopropyl)

benzoate

Hydrazine

Hydrate
Ethanol

Glacial

Acetic Acid
Reflux 3-5

80-90

(Est.)

Ethyl 4-(2-

oxopropyl)

benzoate

Phenylhydr

azine
Ethanol

Glacial

Acetic Acid
Reflux 4-6

75-85

(Est.)
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Other Potential Synthetic Applications
The versatile structure of Ethyl 4-(2-oxopropyl)benzoate opens up possibilities for its use in

other named reactions for the synthesis of diverse heterocyclic systems.

Quinoxaline Synthesis: Condensation with ortho-phenylenediamines can lead to the

formation of quinoxaline derivatives.[5]

Hantzsch Pyridine Synthesis: While not a classical substrate, its dicarbonyl moiety could

potentially participate in modified Hantzsch reactions to produce novel pyridine scaffolds.[6]

Biginelli Reaction: The ketone functionality could react with an aldehyde and urea (or

thiourea) to form dihydropyrimidinones.[7]

Further research into these and other multi-component reactions could expand the synthetic

utility of Ethyl 4-(2-oxopropyl)benzoate in drug discovery and materials science.

Disclaimer: The provided protocols and quantitative data are based on established chemical

principles for similar compounds and are intended for guidance. Actual results may vary, and

optimization of reaction conditions may be necessary. Always perform a thorough literature

search and risk assessment before conducting any chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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